N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
Molecular Formula |
C10H7N3S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(15-8)13-9-11-5-6-14-9/h1-6H,(H,11,12,13) |
InChI Key |
FDWWUXMHPKDNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol with Thiazole Derivatives
The most prevalent method involves cyclocondensation of 2-aminobenzenethiol (1 ) with thiazole-2-carbonyl chloride (2 ) or its derivatives. This reaction typically employs coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) at 60–80°C for 6–12 hours .
Mechanism :
-
Activation of the thiazole carbonyl group by EDCl/HOBT.
-
Nucleophilic attack by the amine group of 2-aminobenzenethiol.
-
Intramolecular cyclization to form the benzothiazole core.
Optimized Conditions :
Metal-Catalyzed Cross-Coupling Reactions
Palladium and ruthenium catalysts enable direct coupling between pre-formed benzothiazole and thiazole units. For example, Suzuki-Miyaura coupling of 2-iodobenzothiazole (3 ) with 2-aminothiazole boronic ester (4 ) using Pd(PPh₃)₄ achieves 67–73% yields .
Key Advances :
-
RuCl₃-Catalyzed Oxidative Coupling : Direct synthesis from N-arylthioureas under aerobic conditions (91% yield) .
-
FePc-Mediated N-Alkylation : Iron phthalocyanine (FePc) catalyzes alkylation of 2-aminobenzothiazole with thiazole halides in toluene (75–92% yield) .
Comparative Catalytic Efficiency :
| Catalyst | Substrate Pair | Yield | Time (h) |
|---|---|---|---|
| Pd(PPh₃)₄ | 2-Iodobenzothiazole + 4 | 73% | 12 |
| RuCl₃ | N-Arylthioureas | 91% | 6 |
| FePc | 2-Aminobenzothiazole + 5 | 88% | 8 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A three-component reaction of 2-aminobenzenethiol, thiazole-2-carboxaldehyde (6 ), and S₈ in DMSO at 140°C under microwaves achieves 89% yield in 2 hours versus 38% yield in 8 hours thermally .
Advantages :
-
50–70% reduction in reaction time.
-
Improved regioselectivity due to uniform heating.
Case Study :
| Condition | Yield | Time | Byproducts |
|---|---|---|---|
| Conventional Heating | 38% | 8 h | 22% |
| Microwave | 89% | 2 h | <5% |
Solid-Phase Synthesis Using Nanoparticle Catalysts
Nanoparticles enhance surface area and recyclability. Co₃O₄ nano-flakes in solvent-free conditions yield 95% product in 5 minutes, outperforming traditional methods .
Catalyst Performance :
| Catalyst | Solvent | Temp (°C) | Yield | Reusability |
|---|---|---|---|---|
| Co₃O₄ Nano-flakes | Solvent-free | 120 | 95% | 5 cycles |
| NiO Nano-rods | Ethanol | 60 | 79% | 3 cycles |
| ZnO-Beta Zeolite | DMF | 90 | 85% | 4 cycles |
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75–88% | 6–12 h | Moderate | High |
| Metal-Catalyzed Coupling | 67–91% | 6–12 h | High | Moderate |
| Microwave | 85–89% | 2–4 h | Low | High |
| Nanoparticle Catalysis | 79–95% | 0.5–2 h | Moderate | High |
This analysis highlights microwave and nanoparticle methods as optimal for industrial applications due to their efficiency and scalability.
Structural Validation and Purity Control
Post-synthesis characterization employs:
Chemical Reactions Analysis
Catalytic oxidative cyclization
-
RuCl₃-catalyzed oxidative coupling : N-arylthioureas undergo intramolecular oxidative cyclization to form 2-aminobenzothiazoles, which can be further functionalized. Electron-rich substrates react more efficiently .
-
Ni(II)-catalyzed reactions : This method uses cheaper and less toxic nickel catalysts under mild conditions to synthesize 2-aminobenzothiazoles in up to 95% yield. It is scalable and avoids preactivation steps .
Alkylation and acylation
-
N-Alkylation : Reacts with α-iodoketones at room temperature in acetone, forming benzothiazolium iodides. For example, 2-amino-1,3-benzothiazole reacts with iodoacetone to yield alkylated products via endocyclic nitrogen alkylation .
-
Acylation : The amino group undergoes acylation with polysubstituted benzoic acids (e.g., uracil-containing acids) to form benzamides. Microwave (MW)-assisted reactions enhance yields (76–80% vs. 38% without) .
S-Cyanation and cyclization
Diaminodiaryl disulfides undergo a domino reaction involving diacylation, oxidative S-cyanation (using CuCN), and cyclization to form thiocyanate derivatives .
Annulation Reactions
The amidine fragment in the compound enables annulation to form fused heterocycles:
-
Imidazothiazoles : CuI-catalyzed oxidative cyclization with 2-phenoxyacetophenones forms benzo imidazo[2,1-b]thiazoles under atmospheric oxygen .
-
Quinazolines : A three-component reaction with p-TSA catalyst in aqueous acetone produces quinazoline derivatives via Knoevenagel condensation, Michael addition, and cyclization .
Reaction Conditions and Yields
Structural and Mechanistic Insights
-
Regioselectivity : Alkylation occurs preferentially at the endocyclic nitrogen atom, as evidenced by NMR data and theoretical calculations .
-
Radical pathways : Formamide decarbonylation generates aminyl radicals, which couple with isothiocyanates to form intermediates that cyclize into benzothiazoles .
Scientific Research Applications
Anticancer Activity
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from benzothiazole have shown significant activity against lung cancer (A549) and breast cancer (MCF-7) cell lines by targeting the PI3Kγ enzyme, which plays a critical role in cancer signaling pathways .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various bacterial strains. Research indicates that modifications of the benzothiazole moiety enhance antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various synthetic pathways:
Material Science
In addition to its biological applications, this compound is explored for its potential in developing new materials with specific electronic properties. The unique structural characteristics of this compound allow for modifications that can enhance conductivity or other material properties suitable for electronic applications.
Synthesis and Evaluation of Derivatives
One notable study synthesized a series of 2-amino-benzothiazole derivatives and evaluated their anticancer activities. The synthesized compounds were characterized using techniques such as GC-MS and NMR spectroscopy, confirming their structural integrity and biological efficacy against cancer cell lines .
Antimicrobial Testing
Another study focused on the antimicrobial properties of synthesized benzothiazole derivatives against various pathogens. The results indicated that certain substitutions on the benzothiazole ring significantly enhanced antimicrobial potency, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in BT16 ) enhance thermal stability (higher melting points) and influence reactivity in electrophilic substitutions.
- Steric Hindrance : Bulky substituents (e.g., benzimidazole in ) reduce solubility but improve binding affinity in biological systems.
- Hybrid Systems : Thiazole-benzothiazole hybrids (e.g., BT16 ) exhibit enhanced π-π stacking interactions, relevant to materials science.
Physicochemical Properties
Biological Activity
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzothiazole moieties. For instance, compounds can be synthesized via nucleophilic substitution reactions where various amines are reacted with benzothiazole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activity
This compound exhibits a wide range of biological activities, including:
1. Antimicrobial Activity
- Several studies have reported the antimicrobial properties of benzothiazole derivatives. For example, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, specific derivatives demonstrated IC50 values in the low micromolar range against various bacterial strains .
2. Anticancer Properties
- Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, novel 2-aminobenzothiazole derivatives were tested against lung (A549) and breast (MCF-7) cancer cell lines, showing promising anticancer activity with IC50 values indicating effective inhibition at concentrations around 100 μM .
3. Enzyme Inhibition
- The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Docking studies suggest that it interacts effectively with the ATP binding domain of PI3Kγ enzyme, which is crucial in various signaling pathways associated with cancer .
Case Study 1: Antimicrobial Evaluation
A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. Compounds derived from this compound showed varying degrees of antibacterial effects; some exhibited excellent activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another evaluation involving synthesized benzothiazole compounds, researchers found that certain derivatives significantly inhibited the growth of breast and lung cancer cell lines. The study utilized both in vitro assays and molecular docking to assess the binding affinity and inhibitory potential against cancer-related targets .
Summary of Biological Activities
| Activity Type | Description | IC50 Value |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Low micromolar range |
| Anticancer | Inhibits proliferation in A549 and MCF-7 cell lines | ~100 μM |
| Enzyme Inhibition | Inhibits PI3Kγ enzyme interaction | Effective binding |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine?
- Answer : The compound can be synthesized via cyclodesulfurization of monothioureas derived from aminophenol derivatives. For example, I₂-mediated oxidative cyclodesulfurization offers an environmentally friendly route with moderate to high yields (60–85%) under reflux conditions in ethanol or methanol . Alternative methods include reacting substituted phenacyl bromides with sodium acetate in ethanol under reflux (7–12 hours), followed by recrystallization to isolate the product .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| I₂-mediated cyclodesulfurization | Ethanol, reflux, 12–24 hours | 60–85% | |
| Phenacyl bromide condensation | Sodium acetate, EtOH, reflux, 7h | 70–80% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N–H at ~3140 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent environments (e.g., aryl protons at δ 6.5–8.2 ppm, NH signals at δ 4.2 ppm) .
- X-ray crystallography : Validates molecular packing via hydrogen-bonding networks (e.g., N–H···N interactions) using programs like SHELXL .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Derivatives of N-(thiazol-2-yl)benzothiazol-2-amine exhibit antitumor activity in NCI-60 cell line screens (e.g., GI₅₀ values < 10 μM for leukemia and colon cancer models) . Structure-activity relationships (SAR) suggest electron-withdrawing substituents on the benzothiazole ring enhance potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer : Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Transition metals (e.g., CuI) or iodine derivatives accelerate cyclization .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours) .
Q. How does crystallographic data resolve ambiguities in molecular conformation and packing?
- Answer : SHELX -based refinement (e.g., SHELXL) confirms:
- Hydrogen-bonding motifs : Centrosymmetric dimers via N–H···N bonds (distance: 2.8–3.0 Å) .
- Non-classical interactions : C–H···F/O stabilize crystal lattices .
Q. What strategies address contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Purity issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay variability : Standardize protocols (e.g., NCI’s DTP program) and use multiple cell lines .
- Solubility effects : Use DMSO carriers with concentrations <0.1% to avoid cytotoxicity artifacts .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Answer : Systematic modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
